methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate
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Overview
Description
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol . This compound features a furan ring substituted with a carboxylate ester group and a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate typically involves the reaction of a furan derivative with a pyrazole derivative under specific conditions. One common method includes the condensation of 5-formylfuran-3-carboxylate with 1H-pyrazole in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrazole moiety can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-methanol.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, leading to its observed biological effects . Further studies are needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-5-ol: A similar compound with a hydroxyl group instead of a carboxylate ester.
5-Hydroxy-1-methylpyrazole: Another related compound with a hydroxyl group on the pyrazole ring.
Uniqueness
Methyl 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylate is unique due to its combination of a furan ring and a pyrazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
IUPAC Name |
methyl 5-(pyrazol-1-ylmethyl)furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-10(13)8-5-9(15-7-8)6-12-4-2-3-11-12/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVCUQYXANAPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=C1)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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